BenchChemオンラインストアへようこそ!

N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Property-Based Design

N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide (CAS 693233-91-9) is a synthetic small molecule belonging to the piperidine-4-carboxamide sulfonamide class. It features a piperidine ring N-substituted with a methylsulfonyl group and a 4-chlorophenyl amide moiety.

Molecular Formula C13H17ClN2O3S
Molecular Weight 316.8
CAS No. 693233-91-9
Cat. No. B2382574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
CAS693233-91-9
Molecular FormulaC13H17ClN2O3S
Molecular Weight316.8
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H17ClN2O3S/c1-20(18,19)16-8-6-10(7-9-16)13(17)15-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17)
InChIKeyXSVCEBBMABROJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide (CAS 693233-91-9): A Chemically Defined Piperidine Sulfonamide Screening Compound


N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide (CAS 693233-91-9) is a synthetic small molecule belonging to the piperidine-4-carboxamide sulfonamide class. It features a piperidine ring N-substituted with a methylsulfonyl group and a 4-chlorophenyl amide moiety. Its molecular formula is C₁₃H₁₇ClN₂O₃S, with a molecular weight of 316.80 g/mol. The compound is cataloged in several chemical libraries, including PubChem CID 892073 [1] and is available as a screening compound (Hit2Lead ID 7514790) with characterized physicochemical properties (XLogP3 1.5, tPSA 74.9 Ų) . It serves as a rigid, hydrogen-bond-capable scaffold for medicinal chemistry campaigns targeting enzymes and receptors [1].

Why Piperidine-4-carboxamide Analogs Cannot Simply Replace N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide


Within the piperidine-4-carboxamide class, the N-methylsulfonyl substituent is not a passive spectator. Replacing it with a hydrogen (as in N-(4-chlorophenyl)piperidine-4-carboxamide, CAS 735258-48-7) or with a bulkier arylsulfonyl group alters the hydrogen-bond acceptor count, polar surface area, lipophilicity, and conformational flexibility—each of which can shift target binding, solubility, metabolic stability, and off-target profiles. The target compound’s methylsulfonyl group provides a specific balance of four H-bond acceptors [1] and a moderate XLogP3 of 1.5 [1], features that cannot be assumed for des-sulfonyl or alternative sulfonyl analogs without quantitative evidence. Users who substitute without verifying these properties risk invalidating established SAR or screening hit criteria .

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide vs. Closest Analogs


Hydrogen-Bond Acceptor Count and Polar Surface Area Differentiation vs. Des-methylsulfonyl Analog

The target compound possesses four hydrogen-bond acceptors (HBA=4) and a topological polar surface area (tPSA) of 74.9 Ų [1]. In contrast, the closest des-methylsulfonyl analog, N-(4-chlorophenyl)piperidine-4-carboxamide (CAS 735258-48-7), has only one HBA (the amide carbonyl) and a tPSA estimated at ~32 Ų (PubChem computed) . This 2.3-fold increase in tPSA and quadrupling of HBA capacity directly impact passive membrane permeability and target complementarity, making the compounds non-substitutable in permeability-sensitive programs.

Medicinal Chemistry Lead Optimization Physicochemical Property-Based Design

Lipophilicity (XLogP3) Differentiation vs. Des-methylsulfonyl Analog

The target compound's XLogP3 is 1.5 [1], while the des-methylsulfonyl analog (CAS 735258-48-7) has an XLogP3 of approximately 2.0 (estimated) . The lower lipophilicity of the target compound suggests improved aqueous solubility and reduced CYP450 promiscuity risks. This 0.5 log unit difference is significant in lead optimization where lipophilic efficiency (LipE) governs progression decisions [2].

ADME Lipophilicity-Driven Selectivity Fragment-Based Drug Discovery

Rotatable Bond Count and Conformational Rigidity vs. Flexible Analogs

The target compound has only 3 rotatable bonds (PubChem Cactvs) [1], indicating a relatively rigid scaffold. In comparison, analogs with a benzylic methylene spacer (e.g., N-(4-chlorobenzyl) analogs) introduce an additional rotatable bond, increasing conformational entropy and potentially reducing target-binding affinity due to entropic penalty. This rigidity is advantageous for projects requiring pre-organized binding conformations [2].

Conformational Restriction Binding Entropy Selectivity Optimization

Methylsulfonyl Metabolic Stability vs. Alternative Sulfonyl and Carbonyl Analogs

The N-methylsulfonyl group is known to provide greater metabolic stability than N-acetyl or N-benzylsulfonyl alternatives. Literature on sulfonamide-containing piperidines indicates that the methylsulfonyl group resists N-dealkylation and hydrolysis better than carbonyl-based amides [1]. While direct microsomal stability data for the target compound are not publicly available, class-level inference suggests a longer half-life in liver microsome assays compared to N-acetyl or N-unsubstituted analogs [2]. This is a critical consideration for in vivo pharmacological studies where clearance limits exposure.

Metabolic Stability Sulfonamide Pharmacophore In Vitro ADME

Optimal Procurement and Application Scenarios for N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide


Kinase Inhibitor and Enzyme Modulator Lead Optimization

The compound’s moderate lipophilicity (XLogP3 1.5) and four H-bond acceptors provide an ideal starting point for optimizing kinase hinge-binding interactions. Its rigid scaffold minimizes entropic penalty, and the methylsulfonyl group enhances metabolic stability, making it suitable for hit-to-lead libraries targeting ATP-binding pockets [1].

CNS Penetration Screening Libraries

With a tPSA of 74.9 Ų (below the 90 Ų CNS threshold) and XLogP3 of 1.5, this compound falls within favorable CNS drug-like space. Procurement for blood-brain barrier permeability screening is supported by its physicochemical profile, outperforming more polar sulfonamide variants [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The compound’s molecular weight (316.80 g/mol) and limited rotatable bonds (3) place it in the ‘lead-like’ rather than ‘fragment’ space, but its well-defined functional groups allow rapid SAR exploration via parallel synthesis. It is a preferred building block for fragment-growing campaigns targeting sulfonamide-binding proteins [3].

In Vivo Pharmacodynamic Studies Requiring Metabolic Stability

The N-methylsulfonyl group’s class-level metabolic stability advantage over N-acetyl or N-H analogs recommends this compound for rodent PK/PD models where rapid clearance would confound efficacy readouts. Its LogP and tPSA also suggest adequate oral absorption potential [4].

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-methylsulfonylpiperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.